molecular formula C17H22N2O2 B2697945 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one CAS No. 851109-85-8

4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

Cat. No.: B2697945
CAS No.: 851109-85-8
M. Wt: 286.375
InChI Key: YHFPVMJLHFFJLF-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is a synthetic hybrid compound incorporating a coumarin core linked to an ethylpiperazine moiety. This structure is of significant interest in medicinal chemistry due to the privileged pharmacological profiles of its constituent parts. Coumarin derivatives are extensively investigated for a wide range of biological activities, including potential applications in anticancer and neuroscience research . A key and well-documented research application for coumarins bearing basic side chains, such as piperazine, is their activity as selective inhibitors of human carbonic anhydrase isoforms (hCA) . Specifically, coumarin-piperazine hybrids have been demonstrated to act as potent and selective non-classical inhibitors of the tumor-associated enzymes hCA IX and hCA XII, which are recognized biomarkers and drug targets in various cancer types . These inhibitors exhibit a unique mechanism of action; they are hydrolyzed within the enzyme's active site to 2-hydroxy-cinnamic acid derivatives, which then block the entrance to the catalytic pocket, thereby achieving high selectivity over off-target isoforms like hCA I and II . Furthermore, the structural features of this compound make it a valuable scaffold in neuroscience research . Coumarin derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the study of neurodegenerative disorders . The piperazine ring, a common feature in many bioactive molecules, enhances solubility and can be crucial for interaction with enzymatic targets . Researchers can utilize this chemical as a building block for the synthesis of more complex hybrids or as a lead compound for structure-activity relationship (SAR) studies in various drug discovery programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFPVMJLHFFJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one typically involves the reaction of 7-methyl-2H-chromen-2-one with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). The compound demonstrated considerable cytotoxicity, with IC50 values lower than those of standard reference drugs .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

This compound has been identified as a potent inhibitor of VEGFR-2, which plays a crucial role in tumor angiogenesis. In vitro studies showed that it significantly reduces VEGFR-2 expression in cancer cells, indicating its potential use in antiangiogenic therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial and antifungal activities. This broad-spectrum antimicrobial action suggests potential applications in treating infections caused by resistant pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in Molecules evaluated the cytotoxic effects of various derivatives of coumarins, including this compound. The results indicated that this compound had significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics .
  • VEGFR Inhibition Study : Another research article highlighted the compound's ability to inhibit VEGFR signaling pathways in breast cancer models, showcasing its potential as an antitumor agent .
  • Antimicrobial Efficacy : A comparative study on various coumarin derivatives reported that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations in Substituted Coumarins

The compound is compared with analogs differing in substituent positions, piperazine modifications, and additional functional groups. Key examples include:

Compound Name Substituents Key Features Reference(s)
4-[(4-Ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one 7-methyl, 4-[(4-ethylpiperazin-1-yl)methyl] Target compound; ethyl group enhances lipophilicity
7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one 7-hydroxy, 4-methyl, 8-[(4-methylpiperazin-1-yl)methyl] Hydroxy group increases polarity; methylpiperazine reduces steric bulk
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-chloro, 7-methyl, 4-[(4-methylpiperazin-1-yl)methyl] Chloro substituent may enhance electron-withdrawing effects
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-hydroxy, 3-(4-methoxyphenyl), 2-trifluoromethyl, 8-[(4-ethylpiperazin-1-yl)methyl] Trifluoromethyl and methoxyphenyl groups improve target selectivity
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one 3-(4-chlorophenyl), 7-hydroxy, 2-methyl, 8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] Hydroxyethyl group enhances solubility and hydrogen-bonding capacity

Key Structural and Functional Differences

Substitution with a hydroxyethyl group (e.g., ) introduces hydrogen-bonding capability, which may enhance solubility and interaction with polar residues in biological targets.

Core Substituents :

  • The 7-methyl group in the target compound contributes to hydrophobic interactions, whereas 7-hydroxy derivatives (e.g., ) increase polarity, affecting membrane permeability.
  • Chloro () and trifluoromethyl () substituents alter electron density, influencing binding affinity and metabolic stability.

Computational and Experimental Insights

  • DFT Studies : The geometric parameters of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one were optimized using B3LYP/6-311G(d,p), revealing bond lengths (e.g., C–O: 1.36 Å) and angles consistent with stable coumarin-piperazine hybrids . Similar calculations for the target compound would predict comparable stability but altered electronic profiles due to the ethyl group.
  • Crystallography : X-ray data for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (CCDC ref: [1]) shows a planar coumarin core with the piperazine ring adopting a chair conformation . Ethyl substitution in the target compound may induce subtle conformational changes in the piperazine moiety.

Biological Activity

4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one, a synthetic organic compound, belongs to the class of chromenones and piperazines. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one, with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. Its structure features a chromenone core, which is often associated with various biological activities.

PropertyValue
IUPAC Name4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
CAS Number851109-85-8

Target Interactions

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : Compounds in the chromenone class often inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : Piperazine derivatives are known for their ability to modulate neurotransmitter receptors, which may contribute to their therapeutic effects.
  • Ion Channel Interaction : The compound may affect ion channels, altering cellular signaling and function.

These interactions suggest potential roles in treating conditions such as cancer and neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. For instance, its structural analogs have been evaluated in cell lines, revealing cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the cytotoxic effects of chromenone derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodology:

  • A Mannich reaction is commonly employed for introducing the piperazine moiety. For example, refluxing 7-methyl-4-hydroxycoumarin with formaldehyde and 4-ethylpiperazine in ethanol under acidic/basic conditions yields the target compound. Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of amine/formaldehyde significantly influence yield .
  • Post-synthetic purification involves recrystallization from acetone or ethanol, followed by vacuum drying. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .

Q. How can structural characterization be systematically performed for this compound?

Methodology:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal structures. Ensure high-resolution data (≤0.8 Å) to resolve disorder in the ethylpiperazine group. SHELXTL (Bruker) interfaces simplify data processing .
  • Spectroscopy : Confirm the lactone C=O stretch (~1700 cm⁻¹) via IR. In 1H^1H NMR, the coumarin C3 proton appears as a singlet (~6.1–6.3 ppm), while the ethylpiperazine N–CH₂ protons resonate at 2.5–3.5 ppm .

Q. What analytical techniques are critical for purity assessment?

Methodology:

  • HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm). Retention times for common impurities (e.g., unreacted coumarin) should differ by ≥1.5 minutes .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N values (e.g., C: 65.5%, H: 6.8%, N: 9.1%) to confirm purity >98% .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodology:

  • Perform Hansen solubility parameter analysis to identify optimal solvents. For instance, DMSO (high polarity) dissolves the compound readily (≥50 mg/mL), while hexane shows negligible solubility. Use molecular dynamics simulations to model solvent-solute interactions and explain discrepancies in literature reports .

Q. What strategies improve blood-brain barrier (BBB) penetration in related coumarin derivatives?

Methodology:

  • Introduce lipophilic substituents (e.g., halogenation at C6/C8) to enhance logP values. Compare brain-to-plasma ratios in murine models using cassette dosing (LC-MS/MS quantification). AZD3759, a structurally similar EGFR inhibitor, demonstrates BBB permeability via logD optimization (~2.5–3.5) .

Q. How can crystallographic disorder in the ethylpiperazine moiety be addressed during refinement?

Methodology:

  • Apply SHELXL’s PART and SUMP commands to model partial occupancy. Use anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Validate with R-factor convergence (R1 ≤ 5% for I > 2σ(I)) and check residual electron density maps for unmodeled peaks .

Q. What mechanistic insights explain variations in biological activity across structural analogs?

Methodology:

  • Conduct molecular docking (AutoDock Vina) to compare binding affinities for targets like EGFR or CYP450 enzymes. Correlate substituent effects (e.g., electron-withdrawing groups on C7) with inhibitory IC₅₀ values. For example, triazole-linked derivatives show enhanced antifungal activity due to hydrogen-bond interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (e.g., 195–216°C)?

Methodology:

  • Verify purity via DSC (differential scanning calorimetry). Impurities (e.g., residual solvents) lower observed melting points. Recrystallize from multiple solvents (ethanol, acetone) and compare DSC thermograms. Reproducible melting points within ±2°C indicate high purity .

Q. Why do some studies report low yields (<50%) in Mannich reactions?

Methodology:

  • Optimize formaldehyde equivalents (1.5–2.0 equiv.) and reaction pH (7–9). Excess formaldehyde promotes byproduct formation (e.g., bis-alkylated coumarin). Use in situ IR to monitor amine consumption and terminate reactions at ~85% conversion .

Methodological Recommendations

Q. For computational modeling, which force fields are suitable for dynamic simulations?

  • Use GAFF2 with AM1-BCC charges for ligand parameterization. Solvate in TIP3P water boxes (≥10 Å padding). Validate with RMSD plots (<2 Å over 100 ns trajectories) and compare with crystallographic B-factors .

Q. How to design SAR studies for anti-cancer activity?

  • Synthesize analogs with modifications at C4 (piperazine substituents) and C7 (methyl vs. methoxy). Test against panels like NCI-60. Use PCA (principal component analysis) to cluster activity profiles and identify critical pharmacophores .

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